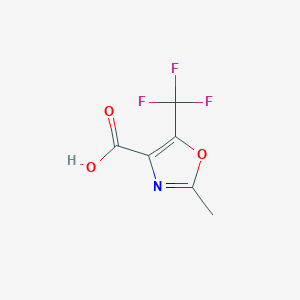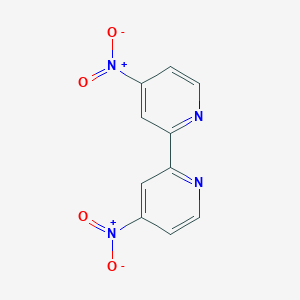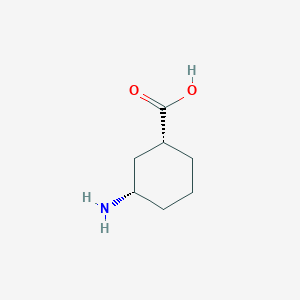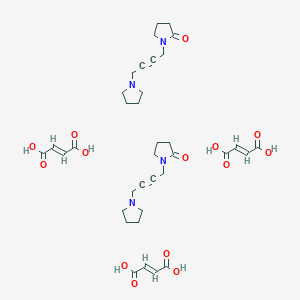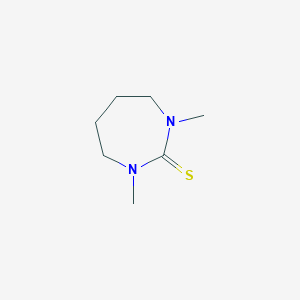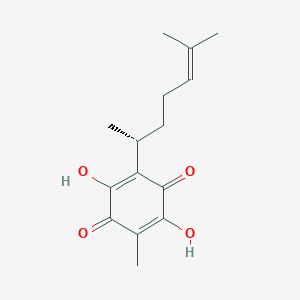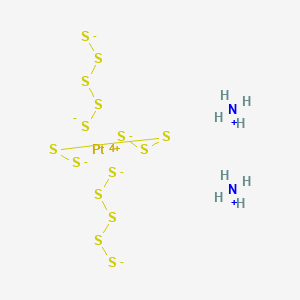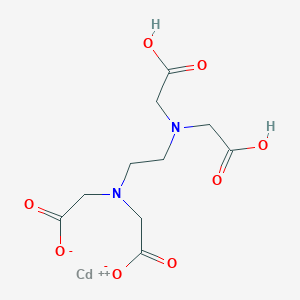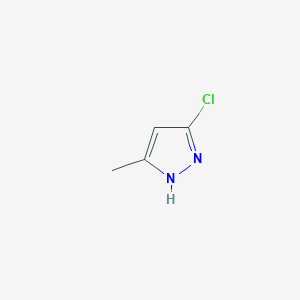
5-chloro-3-methyl-1H-pyrazole
概要
説明
5-Chloro-3-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorine atom and a methyl group on the pyrazole ring enhances its chemical reactivity and biological activity.
作用機序
Target of Action
The primary target of 5-chloro-3-methyl-1H-pyrazole is the Tobacco Mosaic Virus (TMV) PC protein . This protein plays a crucial role in the life cycle of the TMV, making it a key target for antiviral compounds .
Mode of Action
The compound’s pyrazole amide moiety is tightly embedded in the binding sites of the TMV PC protein, which likely disrupts the protein’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the TMV . By inhibiting the TMV PC protein, the compound disrupts the virus’s ability to replicate and spread, thereby reducing the severity of the infection .
Result of Action
The primary result of this compound’s action is the inhibition of the TMV . This leads to a reduction in the severity of the infection and can help to control the spread of the virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of corrosion protection for mild steel in hydrochloric acid, the compound’s protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. For instance, the reaction of 3-chloro-2-butanone with hydrazine hydrate under reflux conditions yields this compound .
Another method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of a terminal alkyne with hydrazine and carbon monoxide in the presence of a palladium catalyst can produce pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
化学反応の分析
Types of Reactions
5-Chloro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to yield pyrazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Formation of 5-amino-3-methyl-1H-pyrazole or 5-thio-3-methyl-1H-pyrazole.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-chloro-3-methyl-1H-pyrazoline.
科学的研究の応用
5-Chloro-3-methyl-1H-pyrazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Agriculture: It is used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and dyes.
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazole: Lacks the chlorine atom, which affects its reactivity and biological activity.
5-Chloro-1H-pyrazole: Lacks the methyl group, which influences its chemical properties.
3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness
5-Chloro-3-methyl-1H-pyrazole is unique due to the presence of both chlorine and methyl substituents on the pyrazole ring. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties. The compound’s versatility makes it a valuable intermediate in the synthesis of complex molecules for various applications.
特性
IUPAC Name |
3-chloro-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKMIFHEPZRLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871251 | |
| Record name | 3-Chloro-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90586-92-8, 15953-45-4 | |
| Record name | 1H-Pyrazole, 3-chloro-5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methylpyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with cyclohexylamine?
A1: The reaction outcome depends on the substituent at the 1-position of the pyrazole ring [, ].
- When the substituent is phenyl, the reaction with cyclohexylamine yields (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This product arises from a condensation reaction followed by hydrolysis [].
Q2: How do the products from the reaction of this compound-4-carbaldehyde with cyclohexylamine differ in their crystal structures?
A2: The two products exhibit distinct crystal packing arrangements due to different intermolecular interactions []:
- (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one molecules form centrosymmetric dimers through a network of hydrogen bonds. Each dimer is characterized by one R2(2)(4) ring and two inversion-related S(6) rings [].
- 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde molecules utilize C–H⋯O hydrogen bonds to assemble into sheet-like structures. An intramolecular N–H⋯N hydrogen bond is also observed within these molecules [].
Q3: Can ionic liquids be used in the synthesis of molecules containing the this compound moiety?
A3: Yes, ionic liquids have been successfully employed in the synthesis of compounds incorporating the this compound unit. For instance, a study demonstrated the efficient synthesis of 3-chloro-1-(7- nitrobenzothiazole-2-yl)- 4-(5’-chloro -3’ -methyl-1H - pyrazole)azetidin-2-one using an ionic liquid []. This highlights the potential of ionic liquids as alternative solvents or catalysts in synthesizing complex molecules containing this particular pyrazole derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)
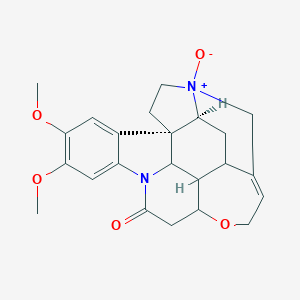

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)
